YK-4-279

描述

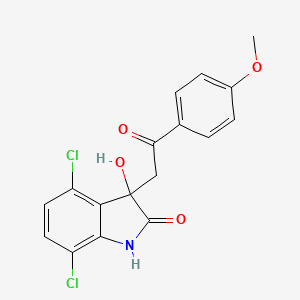

Structure

3D Structure

属性

IUPAC Name |

4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXSCTYHLQHQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660065 | |

| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037184-44-3 | |

| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

YK-4-279: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of YK-4-279, a small molecule inhibitor of the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma. This compound was identified through a surface plasmon resonance screening for compounds that directly bind to EWS-FLI1 and was subsequently optimized from a lead compound, NSC635437. It functions by disrupting the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), leading to the inhibition of the oncogenic transcriptional program and induction of apoptosis in Ewing sarcoma cells. This document details the synthesis of this compound, presents its biological activity in quantitative terms, and outlines the key experimental protocols used for its characterization. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and preclinical development.

Discovery and Rationale

Ewing sarcoma is a devastating pediatric bone and soft tissue cancer characterized by a chromosomal translocation that most commonly fuses the EWSR1 gene with the FLI1 gene, giving rise to the oncogenic EWS-FLI1 fusion protein.[1] This aberrant transcription factor is the primary driver of the disease, making it an ideal therapeutic target. The discovery of this compound stemmed from a targeted effort to identify small molecules that could directly bind to the EWS-FLI1 protein.[2]

Initial screening of a chemical library using surface plasmon resonance (SPR) identified NSC635437 as a lead compound that binds to EWS-FLI1.[2] this compound was developed through the combinatorial optimization of this lead compound.[3] The core therapeutic hypothesis is that by directly binding to EWS-FLI1, this compound can disrupt its interaction with essential co-factors, such as RNA helicase A (RHA), thereby inhibiting its oncogenic function.[1][2]

Chemical Synthesis

General Synthesis Protocol for 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives:

A mixture of an isatin derivative (1.0 mmol), an aryl methyl ketone (1.0 mmol), and piperidine (0.2 mmol) in ethanol (10 ml) is stirred at room temperature (298 K). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried. For the synthesis of this compound, isatin and 4-methoxyacetophenone would be the starting materials.

Caption: Synthesis of racemic this compound.

This compound possesses a chiral center, and studies have shown that the (S)-enantiomer is the biologically active form.[1] The enantiomers can be separated by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Biological Data

The biological activity of this compound has been quantified in various preclinical studies. The following tables summarize the key in vitro and pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound and its Analogs

| Compound | Cell Line | Assay | Value | Reference |

| This compound (racemic) | TC32 | GI50 | 0.5 - 2.0 µM | [4] |

| This compound (racemic) | TC71 | GI50 | 0.5 - 2.0 µM | [4] |

| This compound (racemic) | EWS-FLI1 transfected COS7 | IC50 (Luciferase Assay) | 0.35 µM | [4] |

| (S)-YK-4-279 | A4573 (resistant) | IC50 | 14.9 µM | |

| This compound (sensitive) | A4573 (sensitive) | IC50 | 0.54 µM | |

| 9u (dimethylamino analog) | TC32 | GI50 | 0.26 ± 0.1 µM | |

| Biotinylated analogue | Recombinant EWS-FLI1 | Kd | 4.8 ± 2.6 µM | [5] |

Table 2: Pharmacokinetic Parameters of this compound

| Formulation | Animal Model | Dose | Route | Cmax | Tmax |

| This compound | CF-1 Mice | 45 mg/kg | i.p. | ~90 µmol/L | 30 min |

| This compound | CF-1 Mice | 90 mg/kg | p.o. | ~10 µmol/L | 30 min |

Mechanism of Action: Disrupting the EWS-FLI1 Oncogenic Program

The primary mechanism of action of this compound is the direct binding to the EWS-FLI1 oncoprotein, which leads to the disruption of its interaction with RNA helicase A (RHA).[1][2] This interaction is crucial for the transcriptional activity of EWS-FLI1. By inhibiting this protein-protein interaction, this compound effectively abrogates the oncogenic signaling driven by EWS-FLI1, ultimately leading to cell cycle arrest and apoptosis in Ewing sarcoma cells.[2]

Caption: this compound disrupts the EWS-FLI1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

WST-1 Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed Ewing sarcoma cells (e.g., TC32, A4573) in a 96-well plate at a density of 5,000-15,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for the desired period (e.g., 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Co-Immunoprecipitation of EWS-FLI1 and RHA

This experiment confirms the disruption of the EWS-FLI1/RHA interaction by this compound.

-

Cell Treatment: Treat Ewing sarcoma cells with this compound or DMSO (vehicle control) for a specified time (e.g., 14 hours).

-

Cell Lysis: Lyse the cells and collect the nuclear protein fraction.

-

Immunoprecipitation: Incubate the nuclear lysate with an anti-FLI1 antibody overnight at 4°C.

-

Bead Binding: Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Western Blotting: Elute the proteins and analyze for the presence of RHA by Western blotting. A decrease in the amount of co-immunoprecipitated RHA in this compound-treated cells indicates disruption of the interaction.

Ewing Sarcoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Tumor Implantation: Subcutaneously inject Ewing sarcoma cells (e.g., A4573) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer this compound (e.g., 10-100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.[6]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., western blotting for target proteins).

Experimental and Developmental Workflow

The development of this compound followed a logical progression from target identification to preclinical validation.

Caption: The developmental workflow of this compound.

Conclusion

This compound represents a promising targeted therapy for Ewing sarcoma by directly inhibiting the oncogenic driver, EWS-FLI1. Its discovery through a rational, target-based approach and subsequent preclinical validation have provided a strong foundation for its further development. This technical guide has summarized the key aspects of its discovery, synthesis, and biological evaluation, offering a valuable resource for researchers in the field of oncology and drug development. Further investigation into its clinical efficacy and the development of strategies to overcome potential resistance are critical next steps in translating this promising molecule into a clinical reality for patients with Ewing sarcoma.

References

- 1. glpbio.com [glpbio.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. [PDF] A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing’s sarcoma | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Core Mechanism of Action of YK-4-279 on EWS-FLI1

Abstract

The EWS-FLI1 fusion oncoprotein, the hallmark genetic aberration in Ewing Sarcoma, represents a formidable challenge in targeted cancer therapy due to its nature as a transcription factor, a class of proteins often considered "undruggable".[1][2][3][4] The small molecule YK-4-279 has emerged as a pioneering agent that directly targets EWS-FLI1, inhibiting its oncogenic functions.[1][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with EWS-FLI1 and the subsequent downstream cellular effects. We consolidate quantitative data, detail key experimental protocols, and provide visual diagrams of the critical pathways and workflows to offer a resource for professionals in oncology and drug development.

Core Mechanism of Action: Disrupting a Critical Protein-Protein Interaction

The primary mechanism of this compound is the direct binding to the EWS-FLI1 fusion protein, which leads to the disruption of its interaction with critical binding partners required for its oncogenic activity.[7][8] This interference with the protein-protein interaction (PPI) network of EWS-FLI1 is the cornerstone of its anti-tumor effects.

Direct Binding to EWS-FLI1

This compound was identified through a surface plasmon resonance (SPR) screen for small molecules that could directly bind to recombinant EWS-FLI1.[6][9][10] This direct binding is a crucial first step, distinguishing this compound from compounds that might affect EWS-FLI1 expression or stability indirectly. The binding is enantiospecific, with the (S)-enantiomer being the active form of the molecule, a strong indicator of a specific, targeted interaction.[1][2] The (R)-enantiomer shows no significant activity, reinforcing the specificity of the binding event.[1][2]

Inhibition of the EWS-FLI1 and RNA Helicase A (RHA) Interaction

The oncogenic function of EWS-FLI1 is critically dependent on its interaction with RNA Helicase A (RHA), also known as DHX9.[1][6][9] RHA acts as a transcriptional coactivator, and its partnership with EWS-FLI1 is necessary for the aberrant transcriptional program that drives Ewing Sarcoma.[6][9]

This compound's primary and most well-characterized function is the disruption of this EWS-FLI1/RHA complex.[1][6][7][9][10][11] By binding to EWS-FLI1, this compound allosterically inhibits its association with RHA.[8] This leads to several downstream consequences:

-

Inhibition of Transcriptional Activity: By dissociating RHA from EWS-FLI1, this compound blocks the transcriptional modulation of EWS-FLI1 target genes.[5][9][12] This effect is observed without significantly altering the total protein or mRNA levels of EWS-FLI1 itself, indicating a functional inhibition rather than a depletion of the oncoprotein.[5]

-

Alteration of mRNA Splicing: EWS-FLI1 is also implicated in altering mRNA splicing, partly through its interaction with RHA and other components of the spliceosome.[5][9][13] this compound treatment can disrupt these interactions, leading to changes in alternative splicing events that are similar to the effects of EWS-FLI1 knockdown.[12][13][14] This suggests the mechanism of action is complex, affecting both transcription and RNA processing.[12][14]

Quantitative Data Summary

The activity of this compound has been quantified in various assays, highlighting its potency and specificity.

Table 1: Inhibition of EWS-FLI1 Transcriptional Activity

This data is derived from luciferase reporter assays where COS7 cells were co-transfected with EWS-FLI1 and a reporter plasmid containing EWS-FLI1 DNA-binding sites.

| Compound | IC50 (µM) | Notes | Source |

| Racemic this compound | 0.96 | Dose-dependent inhibition observed. | [1][6] |

| (S)-YK-4-279 | 0.75 | The active enantiomer shows greater potency. | [1][6] |

| (R)-YK-4-279 | No significant reduction | The inactive enantiomer shows no functional activity. | [1][6] |

Table 2: Cytotoxicity (IC50) in Various Cell Lines (72-hour treatment)

The enantiospecific effects are also evident in cytotoxicity assays, with the (S)-enantiomer consistently showing lower IC50 values in Ewing Sarcoma cell lines.

| Cell Line | EWS-FLI1 Status | Racemic this compound IC50 (µM) | (S)-YK-4-279 IC50 (µM) | (R)-YK-4-279 IC50 (µM) | Source |

| TC71 | EWS-FLI1 Positive | 1.8 | 0.16 | > 30 | [6] |

| TC32 | EWS-FLI1 Positive | 1.2 | 0.45 | > 30 | [6] |

| A673 | EWS-FLI1 Positive | 0.5 | 0.25 | > 30 | [6] |

| RDES | EWS-FLI1 Positive | 1.3 | 1.1 | > 30 | [6] |

| SK-ES-1 | EWS-FLI1 Positive | 2.5 | 1.25 | > 30 | [6] |

| HEK293 | EWS-FLI1 Negative | > 10 | > 10 | > 30 | [8] |

| PANC1 | EWS-FLI1 Negative | 4.5 | 4.5 | > 30 | [6] |

| MDA-MB-231 | EWS-FLI1 Negative | 3.5 | 3.0 | > 30 | [6] |

Data reflects a greater than 10-fold specificity for EWS-FLI1 positive cell lines compared to cell lines without the fusion protein.[15]

Cellular and In Vivo Consequences

The disruption of the EWS-FLI1/RHA complex and subsequent inhibition of oncogenic signaling pathways manifest in several key anti-tumor outcomes:

-

Induction of Apoptosis: Treatment with this compound induces apoptosis in Ewing Sarcoma cells, as evidenced by PARP and Caspase 3 cleavage.[7][12][14]

-

Inhibition of Anchorage-Independent Growth: this compound effectively inhibits the ability of Ewing Sarcoma cells to form colonies in soft agar, a hallmark of transformation.[12][14]

-

Reduction of Tumor Growth in Xenograft Models: In vivo studies using murine xenograft models have demonstrated that administration of this compound leads to a significant reduction in tumor growth.[5][7][8][15] This is accompanied by increased apoptosis and reduced expression of EWS-FLI1 target genes within the tumors.[9]

-

Synergy with Chemotherapy: this compound shows a synergistic relationship with standard-of-care chemotherapeutic agents like vincristine, suggesting its potential in combination therapies.[9][13]

Detailed Experimental Protocols

The following are summarized protocols for key experiments used to elucidate the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1/RHA Interaction

This assay is used to demonstrate that this compound disrupts the physical interaction between EWS-FLI1 and RHA in a cellular context.

-

Cell Treatment: Culture Ewing Sarcoma cells (e.g., TC32) to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle (DMSO) for a specified period (e.g., 14-15 hours).[1][15]

-

Lysis: Harvest cells and prepare nuclear protein lysates using a suitable kit (e.g., Active Motif Magnetic Co-IP Kit).[15] Quantify protein concentration using a BCA assay.[15]

-

Immunoprecipitation: Incubate 500 µg of nuclear lysate with 1 µg of an anti-FLI1 antibody overnight at 4°C on a rotator.[15]

-

Complex Capture: Add magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the antibody-protein complexes.[15]

-

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution & Western Blotting: Elute the bound proteins from the beads. Resolve the immunoprecipitated proteins via SDS-PAGE and transfer to a PVDF membrane.[15]

-

Detection: Probe the membrane with a primary antibody against RHA to detect its presence in the EWS-FLI1 complex. Also, probe with an anti-FLI1 antibody to confirm successful immunoprecipitation of the target protein.[15] A reduction in the RHA signal in this compound-treated samples compared to the vehicle control indicates disruption of the interaction.[1]

NR0B1-Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the functional ability of EWS-FLI1 to act as a transcriptional activator and measures the inhibitory effect of this compound.

-

Cell Transfection: Co-transfect COS7 cells (which lack endogenous EWS-FLI1) with a plasmid expressing EWS-FLI1 and the NR0B1-luciferase reporter plasmid. The NR0B1 promoter contains multiple EWS-FLI1 DNA-binding sites (GGAA motifs).[1][8]

-

Compound Treatment: After transfection (e.g., 24 hours), treat the cells with a dose range of this compound, its enantiomers, or vehicle for a specified period (e.g., 18 hours).[1][8]

-

Cell Lysis: Lyse the cells using a suitable luciferase assay buffer.

-

Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. A dose-dependent decrease in luciferase signal in treated cells indicates inhibition of EWS-FLI1 transcriptional activity.[1][8]

Cell Viability / Cytotoxicity Assay (WST-1)

This high-throughput assay measures the effect of this compound on cell proliferation and viability.

-

Cell Plating: Seed Ewing Sarcoma cells and control cell lines in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[9][13][15] Allow cells to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound (e.g., 0.04–10 µM) to the wells.[15] Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified time course (e.g., 72 hours).[15]

-

Reagent Addition: Add WST-1 reagent to each well and incubate for an additional 2-4 hours.[15] Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt (WST-1) into a soluble formazan dye.

-

Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Conclusion

The small molecule this compound operates through a specific and well-defined mechanism of action centered on the direct inhibition of the EWS-FLI1 oncoprotein. By binding to EWS-FLI1, the active (S)-enantiomer of this compound disrupts the critical protein-protein interaction with the coactivator RHA. This event abrogates the oncogenic transcriptional and splicing functions of EWS-FLI1, leading to cell growth inhibition, apoptosis, and suppression of tumor growth in preclinical models of Ewing Sarcoma. This targeted approach provides a strong rationale for its continued clinical development and serves as a paradigm for targeting other "undruggable" transcription factors in cancer.

References

- 1. Single Enantiomer of this compound Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single enantiomer of this compound demonstrates specificity in targeting the oncogene EWS-FLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. e-century.us [e-century.us]

- 5. This compound effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. oncotarget.com [oncotarget.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. EWS-FLI1 and RNA helicase A interaction inhibitor this compound inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. aacrjournals.org [aacrjournals.org]

Technical Guide: YK-4-279, a Small Molecule Inhibitor of ETV1, for the Prevention of Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The E26 transformation-specific (ETS) family of transcription factors, particularly ETV1, are frequently overexpressed in prostate cancer and are correlated with aggressive disease and metastasis.[1][2] This has positioned ETV1 as a critical therapeutic target. This technical guide details the preclinical efficacy of YK-4-279, a small molecule inhibitor of ETV1, in a mouse xenograft model of prostate cancer. This compound has been shown to effectively inhibit the transcriptional activity of ETV1, leading to a reduction in primary tumor growth and metastasis.[1][3] This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a resource for researchers in oncology and drug development.

Introduction: ETV1 as a Therapeutic Target in Prostate Cancer

ETV1, a member of the PEA3 subfamily of ETS transcription factors, is a key driver of prostate cancer progression.[1][4] Its overexpression, often a result of chromosomal translocations, leads to the transcriptional activation of genes involved in cell invasion, motility, and metastasis, including matrix metalloproteinases (MMPs) such as MMP7 and MMP13, as well as other genes like FKBP10 and GLYATL2.[1][3] The stability and activity of ETV1 are influenced by upstream signaling pathways, including the MAPK pathway.[4] Given its central role in driving the metastatic phenotype, the targeted inhibition of ETV1 presents a promising therapeutic strategy for advanced prostate cancer.

This compound: A Novel Small Molecule Inhibitor of ETV1

This compound is a small molecule compound that has been identified as an inhibitor of the EWS-FLI1 oncoprotein in Ewing's sarcoma.[5][6] Due to the high degree of homology within the ETS family of transcription factors, this compound was investigated for its activity against other ETS members, including ETV1.[5][6] It has been demonstrated that this compound inhibits the transcriptional activity of ETV1, not by altering ETV1 protein levels, but likely by interfering with its protein-protein interactions necessary for its function.[5][6] This inhibitory action leads to the downregulation of ETV1 target genes, thereby suppressing the invasive and metastatic capabilities of prostate cancer cells.[1][5]

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using SCID-beige mice. ETV1-positive (LNCaP-luc-M6) and ETV1-negative (PC-3M-luc-C6) prostate cancer cell lines were used to assess the specificity of the inhibitor.

Inhibition of Primary Tumor Growth

This compound demonstrated a significant inhibition of primary tumor growth in xenografts derived from ETV1-positive LNCaP-luc-M6 cells.[1][3] In contrast, the growth of tumors from ETV1-negative PC-3M-luc-C6 cells was unaffected by the treatment, highlighting the on-target activity of this compound.[1][3]

Table 1: Effect of this compound on Primary Tumor Growth in LNCaP-luc-M6 Xenografts

| Treatment Group | Dosage and Schedule | Mean Final Tumor Volume (mm³) | Percentage Inhibition | p-value |

| Vehicle Control | DMSO, 3x/week, i.p. | Data not available | - | - |

| This compound (Low Dose) | 75 mg/kg, 3x/week, i.p. | Significantly reduced vs. control | Data not available | <0.05 |

| This compound (High Dose) | 150 mg/kg, 5x/week, i.p. | Significantly reduced vs. control | Data not available | <0.05 |

Note: Specific mean tumor volumes were not available in the reviewed literature. The table reflects the reported significant reduction.

Prevention of Lung Metastasis

A key finding was the potent ability of this compound to inhibit the metastasis of LNCaP-luc-M6 cells from the primary tumor to the lungs.[1][3] This was quantified using a highly sensitive luciferase-based assay on lung tissue lysates.

Table 2: Effect of this compound on Lung Metastasis in LNCaP-luc-M6 Xenograft-Bearing Mice

| Treatment Group | Dosage and Schedule | Relative Luciferase Units in Lung Lysates | Percentage Inhibition of Metastasis | p-value |

| Vehicle Control | DMSO, i.p. | Data not available | - | - |

| This compound | 75 mg/kg or 150 mg/kg, i.p. | Significantly reduced vs. control | Data not available | <0.05 |

Note: Specific luciferase unit values were not available in the reviewed literature. The table reflects the reported significant reduction in metastasis.

Downregulation of ETV1 Target Gene Expression in Tumors

To confirm the mechanism of action in vivo, the expression of known ETV1 target genes was measured in tumor tissues from the xenograft models.[1][3] Treatment with this compound led to a significant decrease in the mRNA levels of these genes.

Table 3: Effect of this compound on ETV1 Target Gene Expression in LNCaP-luc-M6 Tumors

| Target Gene | Treatment Group | Fold Change in mRNA Expression (vs. Control) | p-value |

| MMP7 | This compound | Significantly decreased | <0.05 |

| FKBP10 | This compound | Significantly decreased | <0.05 |

| GLYATL2 | This compound | Significantly decreased | <0.05 |

Note: Specific fold-change values were not consistently available in the reviewed literature. The table reflects the reported significant downregulation.

Experimental Protocols

Animal Model and Xenograft Establishment

-

Animal Strain: Male SCID-beige mice, 8-10 weeks old.[1]

-

Cell Lines:

-

Xenograft Implantation:

-

Harvest LNCaP-luc-M6 or PC-3M-luc-C6 cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the dorsal flank of each mouse.[1]

-

This compound Administration

-

Formulation: this compound is dissolved in a vehicle such as DMSO.

-

Administration Route: Intraperitoneal (i.p.) injection.[1]

-

Treatment Regimens:

-

Early Treatment Study: 75 mg/kg this compound administered three times per week, starting the day after tumor cell injection.[3]

-

Late Treatment Study (Low Dose): 75 mg/kg this compound administered three times per week, starting when tumors reached a palpable size (~200 mm³).[3]

-

Late Treatment Study (High Dose): 150 mg/kg this compound administered five times per week, starting when tumors reached a palpable size (~200 mm³).[3]

-

Assessment of Tumor Growth

-

Tumor dimensions are measured weekly using digital calipers.

-

Tumor volume is calculated using the formula: (Length x Width²) / 2.

Quantification of Lung Metastasis using Luciferase Assay

-

At the end of the study, mice are euthanized, and the lungs are harvested.

-

The lung tissue is homogenized in a lysis buffer.

-

Protein concentration of the lung lysates is determined.

-

An equal amount of protein from each lung lysate is used for the luciferase assay.

-

Luciferase activity is measured using a luminometer after the addition of luciferin substrate.

-

The relative light units (RLUs) are normalized to the protein concentration to quantify the metastatic burden.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA is extracted from flash-frozen tumor tissue using a suitable RNA isolation kit.

-

The quality and quantity of the extracted RNA are assessed.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using gene-specific primers for ETV1, MMP7, FKBP10, GLYATL2, and a housekeeping gene (e.g., 18S rRNA) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.

Caption: ETV1 Signaling Pathway in Prostate Cancer and the Point of Inhibition by this compound.

References

- 1. A Small Molecule Inhibitor of ETV1, this compound, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of ETV1, this compound, prevents prostate cancer growth and metastasis in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ETS factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]

- 6. This compound Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of YK-4-279 in Ewing's Sarcoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ewing's sarcoma is an aggressive pediatric bone and soft tissue tumor driven by a chromosomal translocation that gives rise to the oncogenic fusion protein EWS-FLI1. This aberrant transcription factor is the central driver of the disease, making it a prime therapeutic target. YK-4-279 has emerged as a promising small molecule inhibitor that directly targets EWS-FLI1, offering a targeted therapeutic strategy for this devastating cancer. This technical guide provides a comprehensive overview of the target validation of this compound in Ewing's sarcoma, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.

Mechanism of Action: Disrupting the EWS-FLI1/RHA Complex

The oncogenic activity of the EWS-FLI1 fusion protein is critically dependent on its interaction with RNA Helicase A (RHA), a key cofactor required for its transcriptional activity.[1][2] this compound exerts its anti-cancer effects by directly binding to EWS-FLI1 and disrupting this crucial protein-protein interaction.[3] This disruption inhibits the transcriptional activation of EWS-FLI1 target genes, which are essential for tumor growth and survival, ultimately leading to cell cycle arrest and apoptosis in Ewing's sarcoma cells.[4][5]

The specificity of this compound has been further elucidated, with studies demonstrating that the (S)-enantiomer is the active form of the molecule, exhibiting significantly greater potency in disrupting the EWS-FLI1/RHA interaction and inducing apoptosis compared to the racemic mixture.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in Ewing's sarcoma models.

Table 1: In Vitro Efficacy of this compound in Ewing's Sarcoma Cell Lines

| Cell Line | EWS-FLI1 Status | IC50 (µM) | Reference(s) |

| TC71 | Positive | 0.5 - 2.0 | [2] |

| A4573 | Positive | ~0.54 | [7] |

| TC32 | Positive | Not Specified | [2] |

| SK-N-MC | Positive | Not Specified | |

| RD-ES | Positive | Not Specified | |

| Resistant TC71#3 | Positive | >10 | [2] |

| Resistant A4573 | Positive | ~14.9 | [7] |

Table 2: In Vivo Efficacy of this compound in Ewing's Sarcoma Xenograft Models

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference(s) |

| NOD/SCID mice | TC71 | 1.2 mg/mouse i.p. 5 times/week | Significant delay in tumor growth | [2] |

| NOD/SCID mice | TC71 | 1.2 mg/mouse p.o. 5 times/week | Significant delay in tumor growth | [2] |

| Nude rats | ES1 | Continuous infusion (4.9 µM plasma level) for 26 days | Complete regression in 2 of 5 animals | [6] |

| SCID/bg mice | ES xenografts | IP injection BID for 6 doses | 25-35% tumor regression | [6] |

| Mice | A4573 | 10, 50, 100 mg/kg IP daily for 5 days | No significant difference in tumor volume at day 5 | [8] |

| Orthotopic NB xenograft | SH-SY5Y | 50 mg/kg i.p. every other day | Significant tumor growth inhibition | [5] |

Detailed Experimental Protocols

Co-Immunoprecipitation of EWS-FLI1 and RHA

This protocol details the co-immunoprecipitation of EWS-FLI1 and RHA from Ewing's sarcoma cells to assess the disruptive effect of this compound.

Materials:

-

Ewing's sarcoma cell lines (e.g., TC71)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EWS-FLI1 antibody (for immunoprecipitation)

-

Anti-RHA antibody (for western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE gels and western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture Ewing's sarcoma cells to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-EWS-FLI1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Wash the beads three times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting:

-

Neutralize the eluted samples and add SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-RHA antibody to detect the co-immunoprecipitated RHA.

-

Re-probe the membrane with an anti-EWS-FLI1 antibody to confirm the immunoprecipitation of the target protein.

-

WST-1 Cell Viability Assay

This protocol describes the use of the WST-1 assay to determine the cytotoxic effect of this compound on Ewing's sarcoma cells.

Materials:

-

Ewing's sarcoma cell lines

-

This compound

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ewing's sarcoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.

-

WST-1 Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This protocol uses a luciferase reporter driven by the promoter of an EWS-FLI1 target gene (e.g., NR0B1) to quantify the inhibitory effect of this compound on EWS-FLI1 transcriptional activity.[9][10]

Materials:

-

HEK293T or a suitable host cell line

-

Expression vector for EWS-FLI1

-

Luciferase reporter vector with the NR0B1 promoter

-

Renilla luciferase control vector (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfection: Co-transfect the host cells with the EWS-FLI1 expression vector, the NR0B1-luciferase reporter vector, and the Renilla luciferase control vector.

-

Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle.

-

Cell Lysis and Luciferase Assay: After another 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of EWS-FLI1 transcriptional activity relative to the vehicle-treated control.

Conclusion

The compelling preclinical data strongly support the validation of EWS-FLI1 as the primary molecular target of this compound in Ewing's sarcoma. By disrupting the critical EWS-FLI1/RHA interaction, this compound effectively inhibits the oncogenic transcriptional program, leading to tumor cell death. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers working to advance novel targeted therapies for this challenging disease. Further clinical investigation of this compound and its derivatives, such as TK216, is warranted to translate these promising preclinical findings into effective treatments for patients with Ewing's sarcoma.

References

- 1. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systems biology of Ewing sarcoma: a network model of EWS-FLI1 effect on proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. ascopubs.org [ascopubs.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. EWS/FLI and its Downstream Target NR0B1 Interact Directly to Modulate Transcription and Oncogenesis in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. news.cancerconnect.com [news.cancerconnect.com]

YK-4-279: A Technical Guide to its Biological Activity and Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has garnered significant attention in the field of oncology, particularly for its activity against cancers driven by aberrant ETS (E26 transformation-specific) family transcription factors. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and detailed protocols for the screening assays used to evaluate its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Biological Activity and Mechanism of Action

This compound was identified through a screening process for compounds that could directly bind to the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma.[1] The primary mechanism of action of this compound is the disruption of the protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA).[2][3] This interaction is crucial for the oncogenic activity of EWS-FLI1, which includes transcriptional activation and modulation of mRNA splicing. By blocking the EWS-FLI1/RHA interaction, this compound inhibits the transcription of EWS-FLI1 target genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][2]

The biological activity of this compound is enantiospecific, with the (S)-enantiomer being the active form of the molecule.[4] The (R)-enantiomer shows significantly less or no activity.[4] Beyond Ewing Sarcoma, this compound has also demonstrated activity against other cancers harboring ETS family translocations, such as prostate cancer with ERG or ETV1 fusions, and neuroblastoma.[5][6]

Signaling Pathway

The EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving the expression of a range of downstream target genes that promote oncogenesis. This compound intervenes at a critical point in this pathway by preventing the association of EWS-FLI1 with its essential co-factor, RHA. This disruption leads to the downregulation of key target genes involved in cell proliferation and survival, such as CCND1 (Cyclin D1), MYC, and others, ultimately inducing apoptosis.[1][7]

References

- 1. This compound effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Single Enantiomer of this compound Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. EWS-FLI1 and RNA helicase A interaction inhibitor this compound inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereospecificity of YK-4-279: A Technical Guide to the Differential Activity of its Enantiomers

For Immediate Release

Washington, D.C. - In the landscape of targeted cancer therapy, the small molecule YK-4-279 has emerged as a promising agent against Ewing sarcoma and other malignancies driven by ETS family transcription factors. At the heart of its therapeutic potential lies a crucial stereochemical distinction: the differential activity between its (S) and (R) enantiomers. This technical guide provides an in-depth analysis of the enantioselective action of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism, quantitative activity, and the experimental methodologies used in its evaluation.

The oncogenic fusion protein EWS-FLI1, a hallmark of Ewing sarcoma, drives tumor progression by hijacking the cell's transcriptional machinery. This compound exerts its anti-cancer effects by directly binding to EWS-FLI1 and disrupting its critical interaction with RNA Helicase A (RHA), a key partner for its oncogenic function.[1][2] However, extensive research has unequivocally demonstrated that this inhibitory activity is almost exclusively attributed to the (S)-enantiomer of this compound. The (R)-enantiomer, in stark contrast, is largely inactive.[1][3]

Quantitative Analysis of Enantiomeric Activity

The profound difference in the biological activity of the this compound enantiomers is evident across a range of biochemical and cellular assays. The (S)-enantiomer consistently demonstrates significantly greater potency in inhibiting EWS-FLI1 function, inducing apoptosis, and reducing the viability of cancer cells.

| Assay Type | Target/Cell Line | Racemic this compound (IC50) | (S)-YK-4-279 (IC50) | (R)-YK-4-279 Activity | Reference |

| EWS-FLI1 Transcriptional Activity (Luciferase Reporter Assay) | COS7 cells | 0.96 µM | 0.75 µM | No significant reduction from control | [1] |

| EWS-FLI1/RHA Interaction Disruption (Co-immunoprecipitation Densitometry) | TC32 cells | 4.9 µM | 1.8 µM | Unable to disrupt binding | [1] |

| Cell Viability (WST-1 Assay) | A4573 Ewing Sarcoma Cells | 0.54 µM | More potent than racemic | Inactive | [4] |

| Cell Viability (WST-1 Assay) | TC71 Ewing Sarcoma Cells | ~0.92 µM | More potent than racemic | Inactive | [5][6] |

| Antiproliferative Activity (Various Lymphoma Cell Lines) | 7 DLBCL cell lines | Dose-dependent | Active | Inactive | [3] |

Mechanism of Stereospecific Inhibition

The enantiospecific activity of this compound is rooted in the three-dimensional structure of its binding pocket on the EWS-FLI1 protein. The precise spatial arrangement of functional groups in the (S)-enantiomer allows for optimal interaction with key residues, leading to a stable complex that effectively blocks the binding of RHA.[1][7] Conversely, the (R)-enantiomer, being a mirror image, cannot achieve the same complementary fit, rendering it incapable of disrupting the EWS-FLI1/RHA protein-protein interaction.[1][7] This stereospecificity is a strong indicator of a targeted and specific molecular interaction, a highly desirable characteristic in drug development.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical workflow for evaluating the differential activity of its enantiomers.

Caption: Mechanism of (S)-YK-4-279 Action.

Caption: Experimental Workflow for Enantiomer Activity.

Experimental Protocols

Co-immunoprecipitation for EWS-FLI1/RHA Interaction

This assay is used to determine if this compound enantiomers can disrupt the binding between EWS-FLI1 and RHA in a cellular context.

-

Cell Culture and Treatment: Ewing sarcoma cell lines (e.g., TC32) are cultured to optimal confluence. Cells are then treated with various concentrations of (S)-YK-4-279, (R)-YK-4-279, racemic this compound, or a vehicle control (DMSO) for a specified period (e.g., 15 hours).[1]

-

Cell Lysis: After treatment, cells are harvested and lysed using a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysates are incubated with an antibody specific for EWS-FLI1 overnight. Protein A/G magnetic beads are then added to pull down the EWS-FLI1 and any interacting proteins.

-

Washing and Elution: The beads are washed multiple times to remove non-specific binding proteins. The bound proteins are then eluted from the beads.

-

Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both EWS-FLI1 and RHA to detect the presence of RHA in the EWS-FLI1 immunoprecipitate. A reduction in the RHA signal in the (S)-YK-4-279 treated samples indicates disruption of the protein-protein interaction.

Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This assay quantifies the ability of the this compound enantiomers to inhibit the transcriptional activity of EWS-FLI1.

-

Cell Transfection: COS7 cells are co-transfected with a plasmid expressing EWS-FLI1 and a reporter plasmid containing a luciferase gene under the control of an EWS-FLI1 responsive promoter (e.g., NR0B1).[1] A co-transfected Renilla luciferase plasmid can be used for normalization.

-

Compound Treatment: A few hours post-transfection, the cells are treated with a dose range of (S)-YK-4-279, (R)-YK-4-279, racemic this compound, or vehicle control.

-

Cell Lysis and Luciferase Measurement: After an incubation period (e.g., 16 hours), the cells are lysed, and the luciferase activity is measured using a luminometer and a luciferase assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the treated cells compared to the control indicates inhibition of EWS-FLI1 transcriptional function.

WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Ewing sarcoma cells (e.g., A4573, TC71) are seeded in 96-well plates at a predetermined optimal density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of (S)-YK-4-279, (R)-YK-4-279, racemic this compound, or vehicle control for a defined period (e.g., 72 hours).[1]

-

WST-1 Reagent Addition: Following the treatment period, the WST-1 reagent is added to each well.

-

Incubation and Absorbance Measurement: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan, resulting in a color change. The absorbance is then measured using a microplate reader at the appropriate wavelength (typically around 450 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 values are calculated to determine the concentration of each compound required to inhibit cell growth by 50%.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the this compound enantiomers, racemate, or vehicle control for a specified time (e.g., 18 hours).[1]

-

Caspase-Glo® 3/7 Reagent Addition: A luminogenic caspase-3/7 substrate is added to the wells. In the presence of active caspase-3/7, the substrate is cleaved, and a luminescent signal is produced.

-

Incubation and Luminescence Measurement: The plates are incubated to allow the reaction to proceed, and the luminescence is measured using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in treated cells compared to the control indicates the induction of apoptosis.

Conclusion

References

- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 2. This compound effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]

- 7. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

a small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma

A Technical Guide on the Preclinical Efficacy of Small Molecules Targeting the EWS-FLI1 and RNA Helicase A Interaction

Executive Summary

Ewing's sarcoma is a devastating pediatric bone and soft tissue cancer driven by the aberrant transcription factor EWS-FLI1, a product of a chromosomal translocation. The oncogenic activity of EWS-FLI1 is critically dependent on its interaction with cellular partners, including RNA helicase A (RHA). This technical guide details the discovery and preclinical evaluation of a small molecule inhibitor, YK-4-279, which effectively disrupts the EWS-FLI1/RHA interaction, leading to the inhibition of tumor growth. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying molecular pathways, intended for researchers, scientists, and professionals in drug development.

Introduction

The EWS-FLI1 fusion protein is a hallmark of Ewing's sarcoma and represents a prime therapeutic target due to its tumor-specific expression.[1][2] EWS-FLI1 acts as an aberrant transcription factor, and its interaction with RHA is crucial for its oncogenic function.[3][4] The disordered nature of EWS-FLI1 has made traditional structure-based drug design challenging.[3] An alternative approach is to identify small molecules that can disrupt its essential protein-protein interactions.

Through surface plasmon resonance (SPR) screening of a chemical library, a lead compound, NSC635437, was identified that binds to EWS-FLI1.[5] Subsequent optimization led to the development of this compound, a more potent derivative that blocks the binding of RHA to EWS-FLI1.[3][5] This guide summarizes the preclinical data demonstrating the efficacy of this compound and provides detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its more active (S)-enantiomer.

Table 1: In Vitro Activity of this compound in Ewing's Sarcoma Cell Lines

| Cell Line | EWS-FLI1 Fusion Type | Racemic this compound IC50 (µM) | (S)-YK-4-279 IC50 (µM) | Fold Difference (Racemic vs. S-enantiomer) |

| TC71 | Type 1 | ~2.0 | <0.2 | >10 |

| A4573 | Type 3 | Not specified | Not specified | Not specified |

| RDES | Not specified | Not specified | Not specified | 1.18 |

| General Range | Various | 0.5 - 2.0 [1] | More potent [6] | Up to a log-fold [6] |

Table 2: In Vivo Efficacy of this compound in Ewing's Sarcoma Xenograft Models

| Animal Model | Cell Line | Treatment | Dose | Route of Administration | Key Findings |

| SCID/bg Mice | Not specified | This compound | 60 - 75 mg/kg[5] | Intraperitoneal (IP) | Significant reduction in tumor growth.[5] 25-35% enantiospecific tumor regression.[7] 3.5-fold increase in apoptosis.[7] |

| Nude Rat | Not specified | (S)-YK-4-279 | Continuous infusion maintaining ~4.9 µM in plasma | Intravenous (IV) | Sustained complete response in 2 of 6 tumors.[8] |

| Murine Model | Not specified | Oral formulation of this compound | Daily | Enteral | Significant delay in tumor growth.[9] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) Screening for EWS-FLI1 Binders

This protocol outlines the method used to identify small molecules that directly bind to the EWS-FLI1 protein.

-

Immobilization of EWS-FLI1: Recombinant EWS-FLI1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.[5]

-

Quality Control: DNA oligonucleotides are used to confirm the proper conformation of the immobilized EWS-FLI1.[5]

-

Small Molecule Library Screening: A library of small molecules (e.g., from the NCI Developmental Therapeutics Program) is injected over the sensor surface.[5]

-

Binding Measurement: The change in refractive index upon binding is measured in real-time as resonance units (RU).

-

Hit Selection: Compounds are selected based on a binding level (actual RU to theoretical RU ratio) between 0.7 and 2.0, suggesting monomeric binding, and favorable drug-like properties.[5]

-

Affinity Determination: The dissociation constant (KD) of lead compounds is determined by titrating different concentrations of the compound. For this compound, the KD for its affinity with EWS-FLI1 was calculated to be 9.48 µM.[5]

Co-Immunoprecipitation (Co-IP) to Assess EWS-FLI1/RHA Interaction

This protocol is used to determine the ability of this compound to disrupt the interaction between EWS-FLI1 and RHA in cells.

-

Cell Lysis: Ewing's sarcoma cells (e.g., TC32) are treated with varying concentrations of this compound or a vehicle control. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with an antibody against EWS-FLI1 (or a control IgG) overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of co-immunoprecipitated RHA is detected by Western blotting using an anti-RHA antibody. A dose-dependent decrease in the amount of co-precipitated RHA with EWS-FLI1 is indicative of the inhibitor's efficacy.[5]

Luciferase Reporter Assay for EWS-FLI1 Transcriptional Activity

This assay measures the effect of this compound on the transcriptional activity of EWS-FLI1.

-

Cell Transfection: COS-7 cells are co-transfected with a plasmid expressing full-length EWS-FLI1 and a reporter plasmid containing the firefly luciferase gene under the control of an EWS-FLI1 responsive promoter, such as that of NR0B1.[5][10] A co-transfected Renilla luciferase plasmid under a constitutive promoter is used for normalization.[11]

-

Compound Treatment: Six hours post-transfection, the cells are treated with different concentrations of this compound (e.g., 3 and 10 µM) for 18 hours.[5]

-

Cell Lysis: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-dependent decrease in the relative luciferase activity indicates inhibition of EWS-FLI1 transcriptional function.[5]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: EWS-FLI1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

The small molecule this compound represents a promising, targeted therapeutic strategy for Ewing's sarcoma. By disrupting the critical interaction between the oncogenic driver EWS-FLI1 and RNA helicase A, this compound effectively inhibits tumor growth in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon this approach. The successful development of this compound provides proof-of-concept for targeting protein-protein interactions of "undruggable" transcription factors, opening new avenues for cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Enantiomer of this compound Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. oncotarget.com [oncotarget.com]

- 9. An Oral Formulation of this compound: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

The Disruption of Oncogenic Transcription: A Technical Guide to the Downstream Gene Expression Effects of YK-4-279

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has garnered significant attention for its targeted activity against cancers driven by aberrant ETS (E26 transformation-specific) family transcription factors.[1] This technical guide provides an in-depth analysis of the downstream effects of this compound on gene expression, offering a comprehensive resource for researchers and drug development professionals. By disrupting the critical protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), this compound effectively modulates the transcriptional landscape of cancer cells, leading to cell growth inhibition and apoptosis.[2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved.

Mechanism of Action

The primary mechanism of this compound involves the direct binding to the EWS-FLI1 oncoprotein, thereby inhibiting its interaction with RHA.[2][3] This interaction is crucial for the oncogenic activity of EWS-FLI1, which includes both transcriptional regulation and alternative splicing.[4][5] By disrupting this complex, this compound effectively inhibits the transcriptional activity of EWS-FLI1, leading to a significant alteration in the expression of its downstream target genes.[4][6] This targeted disruption provides a therapeutic window, as the EWS-FLI1 fusion protein is unique to cancer cells.[6]

Downstream Effects on Gene Expression

Treatment of cancer cells with this compound leads to a significant reprogramming of the cellular transcriptome. The inhibitory action on ETS transcription factors results in the downregulation of genes essential for tumor growth and survival, and the upregulation of genes that may promote apoptosis or differentiation.

Gene Expression Changes in EWS-FLI1 Driven Cancers

In the context of EWS-FLI1 positive cancers such as Ewing sarcoma, this compound has been shown to inhibit the expression of several key target genes.

Table 1: Downregulation of EWS-FLI1 Target Genes by this compound

| Gene | Cell Line/Model | Fold Change/Observation | Reference |

|---|---|---|---|

| MEST | EWS-FLI1+ leukemic mice | Significantly reduced | [4] |

| CPNE7 | EWS-FLI1+ leukemic mice | Significantly reduced | [4] |

| c-MYC | EWS-FLI1+ leukemic mice | Significantly reduced | [4] |

| GATA1 | EWS-FLI1+ leukemic mice | Significantly reduced | [4] |

| GATA2 | EWS-FLI1+ leukemic mice | Significantly reduced | [4] |

| CAR8 | EWS-FLI1+ leukemic mice | Significantly reduced |[4] |

Gene Expression Changes in Other ETS-Driven Cancers

The activity of this compound is not limited to EWS-FLI1. It has also demonstrated efficacy in prostate cancer models driven by ERG and ETV1, which are other members of the ETS family.[7]

Table 2: Downregulation of ERG and ETV1 Target Genes by this compound

| Gene | Cell Line | Fold Change/Observation | Reference |

|---|---|---|---|

| PLAU | VCaP (ERG fusion positive) | Significantly reduced mRNA and protein | [7] |

| PLAT | VCaP (ERG fusion positive) | Significantly reduced mRNA and protein | [7] |

| ADAM19 | VCaP (ERG fusion positive) | Significantly reduced mRNA | [7] |

| MMP-13 | LNCaP (ETV1 fusion positive) | Significantly reduced mRNA |[7] |

Broader Transcriptomic Impact

Gene expression profiling in diffuse large B-cell lymphoma (DLBCL) cell lines treated with this compound revealed a broader impact on the transcriptome. In one study, 183 annotated genes were downregulated and 221 were upregulated.[2] The downregulated transcripts were notably enriched for genes involved in DNA elongation and G1-S phase-specific transcription, consistent with the observed cell cycle arrest.[2]

Signaling Pathway Visualization

The primary signaling cascade affected by this compound is the EWS-FLI1 oncogenic pathway. The following diagram illustrates the mechanism of this compound in disrupting this pathway.

Caption: Mechanism of this compound action on the EWS-FLI1 pathway.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-15,000 cells per well.[3][8]

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) for 24 to 72 hours.[3][5]

-

Assess cell viability using assays such as WST-1 or CCK-8 according to the manufacturer's instructions.[3][9]

-

Measure absorbance using a microplate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

-

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To quantify the changes in mRNA expression of target genes following this compound treatment.

-

Protocol:

-

Treat cells with this compound or vehicle control for a specified duration (e.g., 48 hours).[7]

-

Extract total RNA using a suitable method, such as TRIzol reagent, following the manufacturer's protocol.[4]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., 18S rRNA or GAPDH).[4]

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[4]

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if this compound affects the binding of ETS transcription factors to the promoter regions of their target genes.

-

Protocol:

-

Treat cells (e.g., TC71 or VCaP) with this compound (e.g., 10 µM) or DMSO for a short duration (e.g., 2-6 hours).[4][7]

-

Cross-link proteins to DNA using 1% formaldehyde.[4]

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin using an antibody specific to the transcription factor of interest (e.g., ERG) or a control IgG.[7]

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Perform qPCR using primers designed to amplify the promoter region of the target gene (e.g., PLAU).[7]

-

Analyze the enrichment of the target promoter in the specific antibody immunoprecipitation compared to the IgG control.

-

Western Blotting

-

Objective: To assess the protein levels of target genes and signaling molecules.

-

Protocol:

-

Prepare total protein extracts from cells or tissues treated with this compound or vehicle.[4]

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., PARP, Caspase-3, EWS-FLI1).[5]

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[5]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the downstream effects of this compound.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound represents a promising targeted therapy for cancers driven by aberrant ETS transcription factors. Its ability to disrupt the EWS-FLI1/RHA interaction leads to a cascade of downstream effects on gene expression, ultimately inhibiting cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other similar targeted therapies. A thorough understanding of its molecular mechanism and downstream effects is crucial for optimizing its clinical application and identifying potential biomarkers for patient stratification.

References

- 1. This compound effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Single Enantiomer of this compound Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]

- 8. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EWS-FLI1 and RNA helicase A interaction inhibitor this compound inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

YK-4-279: A Targeted Approach to Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has emerged as a promising therapeutic agent in preclinical studies for various cancers, most notably Ewing sarcoma and neuroblastoma. This compound targets the oncoprotein EWS-FLI1, a fusion protein present in the majority of Ewing sarcoma cases, by disrupting its critical interaction with RNA helicase A (RHA), also known as DHX9.[1][2][3][4][5][6] This interference with the EWS-FLI1 transcriptional complex leads to the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Targeting the EWS-FLI1/RHA Interaction

The primary molecular target of this compound is the EWS-FLI1 fusion protein, a driver of oncogenesis in Ewing sarcoma. This compound directly binds to EWS-FLI1, thereby preventing its interaction with RHA.[1][2][3][4][5][6] This protein-protein interaction is crucial for the transcriptional activity of EWS-FLI1, which regulates a host of downstream target genes involved in cell proliferation, survival, and differentiation. The (S)-enantiomer of this compound has been identified as the biologically active form of the molecule.[1] By disrupting the EWS-FLI1/RHA complex, this compound effectively inhibits the oncogenic functions of this fusion protein, ultimately leading to programmed cell death.

Induction of Apoptosis: The Cascade of Events

Treatment of cancer cells with this compound initiates a cascade of molecular events that converge on the activation of the apoptotic pathway. A key event in this process is the activation of effector caspases, particularly Caspase-3. Activated Caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and serves as a reliable marker for cells undergoing this process.[7]

Studies have demonstrated that this compound induces the cleavage of both Caspase-3 and PARP in a dose-dependent manner in various cancer cell lines, including those of Ewing sarcoma and neuroblastoma.[7] While the precise upstream signaling from EWS-FLI1 inhibition to caspase activation is still under investigation, it is understood to involve the modulation of pro- and anti-apoptotic proteins.

Interestingly, this compound has also been shown to induce apoptosis through a p53-independent mechanism in some contexts.[8][9] This is particularly significant as the p53 tumor suppressor gene is frequently mutated in human cancers, often leading to resistance to conventional therapies. The ability of this compound to bypass this common resistance mechanism highlights its potential as a valuable therapeutic agent.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are a key measure of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| TC32 | Ewing Sarcoma | 0.54 | Sensitive parental cell line |

| A4573 | Ewing Sarcoma | 0.54 | Sensitive parental cell line |

| TC71 | Ewing Sarcoma | 0.6 | Sensitive parental cell line |

| A4573-R | Ewing Sarcoma | 14.9 | This compound resistant cell line |

| SK-N-AS | Neuroblastoma | 0.218 - 2.796 | MYCN non-amplified |

| SH-SY5Y | Neuroblastoma | 0.218 - 2.796 | MYCN non-amplified |

| NB-19 | Neuroblastoma | 2.796 | MYCN amplified |

| NGP | Neuroblastoma | 0.218 - 2.796 | MYCN amplified |

| IMR-32 | Neuroblastoma | 0.218 | MYCN amplified |

| LA-N-6 | Neuroblastoma | 0.653 | Chemo-resistant |

| ABC-DLBCL | Lymphoma | Median: 0.405 | Activated B-cell-like DLBCL |

| GCB-DLBCL | Lymphoma | Median: 0.462 | Germinal center B-cell-like DLBCL |

Note: IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.[7][10][11]

Table 2: Quantified Apoptosis Rates Upon this compound Treatment

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (% of Annexin V positive cells) |

| Ewing Sarcoma (various) | Ewing Sarcoma | 1.5 | 72 | Significantly increased compared to control |

| Neuroblastoma (various) | Neuroblastoma | Dose-dependent | 24 | Dose-dependent increase |

| DLBCL (various) | Lymphoma | 0.5 | 24, 48, 72 | Time-dependent increase |

Note: The quantitative data on apoptosis rates are often presented as fold-change or graphical representations in the source literature. The table above provides a qualitative summary of these findings.[10]

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol outlines the steps to determine the IC50 value of this compound in cancer cells.

Materials: